molecular formula C20H23N7O2 B5886246 [4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl](furan-2-yl)methanone

[4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl](furan-2-yl)methanone

Cat. No.: B5886246
M. Wt: 393.4 g/mol
InChI Key: XCQIOSDGTKYZEW-UHFFFAOYSA-N
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Description

4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazine ring, a piperazine moiety, and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a reaction involving cyanuric chloride and aniline derivatives under controlled temperature and pH conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where the triazine intermediate reacts with piperazine in the presence of a base.

    Incorporation of the Furan Ring: The final step involves the coupling of the furan ring to the piperazine-triazine intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it into a more reduced form.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effect. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway crucial for disease progression.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bromomethyl methyl ether

Uniqueness

Compared to similar compounds, 4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-ylmethanone stands out due to its unique combination of a triazine ring, piperazine moiety, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-14-5-2-3-6-15(14)22-20-24-17(23-19(21)25-20)13-26-8-10-27(11-9-26)18(28)16-7-4-12-29-16/h2-7,12H,8-11,13H2,1H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQIOSDGTKYZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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